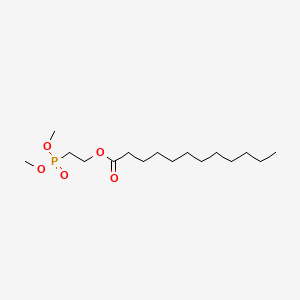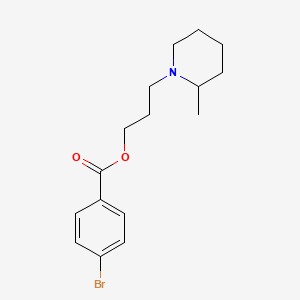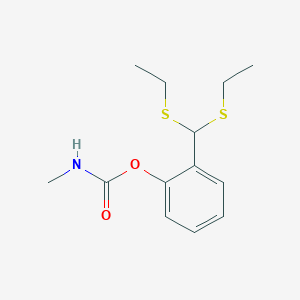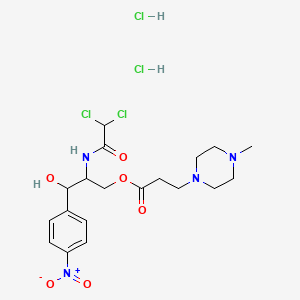
2-(Dimethoxyphosphinyl)ethyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxyphosphinyl)ethyl laurate is an organic compound with the molecular formula C16H33O5P. It is known for its unique chemical structure, which includes a phosphinyl group and a laurate ester. This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphinyl)ethyl laurate typically involves the esterification of lauric acid with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethoxyphosphinyl)ethyl laurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
2-(Dimethoxyphosphinyl)ethyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethoxyphosphinyl)ethyl laurate involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl laurate: A simpler ester with similar fatty acid chain length but lacking the phosphinyl group.
Methyl laurate: Another ester with a shorter alkyl chain.
Lauric acid: The parent fatty acid from which these esters are derived.
Uniqueness
2-(Dimethoxyphosphinyl)ethyl laurate is unique due to the presence of the phosphinyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile in various applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
75905-36-1 |
|---|---|
Formule moléculaire |
C16H33O5P |
Poids moléculaire |
336.40 g/mol |
Nom IUPAC |
2-dimethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19-2)20-3/h4-15H2,1-3H3 |
Clé InChI |
QBTRZYOPYJCGLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)

![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
